molecular formula C17H20N2O4S B2713178 ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate CAS No. 736162-68-8

ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B2713178
CAS No.: 736162-68-8
M. Wt: 348.4 g/mol
InChI Key: GRJJYTYYBUHFAJ-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of 2,5-dimethylaniline with ethyl acetoacetate and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in cell replication. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be compared with other thiazolidinone derivatives, such as:

    2,4-thiazolidinedione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

    Thiazolidinone derivatives: Investigated for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The uniqueness of ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

736162-68-8

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-7-11(2)5-6-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)

InChI Key

GRJJYTYYBUHFAJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C

solubility

not available

Origin of Product

United States

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